molecular formula C14H7IN2O2S B11646431 (2Z)-2-[(5-iodofuran-2-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-[(5-iodofuran-2-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11646431
M. Wt: 394.19 g/mol
InChI Key: ZGTPZXGQXOOAOX-XFFZJAGNSA-N
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Description

2-[(Z)-1-(5-IODO-2-FURYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex heterocyclic compound that combines multiple functional groups, including a furan ring, a thiazole ring, and a benzimidazole ring

Preparation Methods

The synthesis of 2-[(Z)-1-(5-IODO-2-FURYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves multi-step reactions One common synthetic route starts with the preparation of the furan derivative, followed by the formation of the thiazole ring through cyclization reactionsReaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms on the furan ring can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .

Scientific Research Applications

2-[(Z)-1-(5-IODO-2-FURYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with DNA replication in microbial cells. The pathways involved often include the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells .

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules with furan, thiazole, and benzimidazole rings. Examples are:

  • 2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine
  • 4-[(Z)-1-(5-IODO-2-FURYL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-1,3-OXAZOL-5-ONE These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C14H7IN2O2S

Molecular Weight

394.19 g/mol

IUPAC Name

(2Z)-2-[(5-iodofuran-2-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C14H7IN2O2S/c15-12-6-5-8(19-12)7-11-13(18)17-10-4-2-1-3-9(10)16-14(17)20-11/h1-7H/b11-7-

InChI Key

ZGTPZXGQXOOAOX-XFFZJAGNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC=C(O4)I)/S3

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(O4)I)S3

Origin of Product

United States

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